- Copper-Catalyzed Annulation: A Method for the Systematic Synthesis of Phenanthridinium Bromide, Organic Letters, 2016, 18(5), 1154-1157

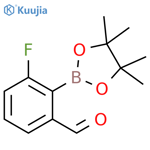

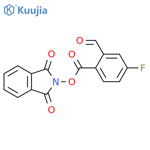

Cas no 943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-氟-2-醛基苯硼酸频呢醇酯

- 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-Fluoro-2-formylphenylboronic acid pinacol ester

- 4-Fluoro-2-formylbenzeneboronic acid pinacol ester

- N10678

- (4-FLUORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER

- 5-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (ACI)

- 5-Fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde

- EN300-12599310

- AKOS028114857

- DB-100340

- SCHEMBL137873

- MFCD18731000

- CS-16359

- Z2049760593

- STGVEURXAACTES-UHFFFAOYSA-N

- 5-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- CS-0096064

- 943310-52-9

- 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

-

- インチ: 1S/C13H16BFO3/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-8H,1-4H3

- InChIKey: STGVEURXAACTES-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(B2OC(C)(C)C(C)(C)O2)=C(C=O)C=1

計算された属性

- せいみつぶんしりょう: 250.1176527g/mol

- どういたいしつりょう: 250.1176527g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.5

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12599310-0.05g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.05g |

$64.0 | 2023-05-06 | |

| Enamine | EN300-12599310-0.1g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 0.1g |

$89.0 | 2023-05-06 | |

| Enamine | EN300-12599310-5.0g |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95% | 5g |

$991.0 | 2023-05-06 | |

| Chemenu | CM219272-1g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 95+% | 1g |

$645 | 2022-08-31 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H62104-1g |

4-Fluoro-2-formylbenzeneboronic acid pinacol ester, 96% |

943310-52-9 | 96% | 1g |

¥8011.00 | 2023-02-25 | |

| Aaron | AR01KLEG-250mg |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 250mg |

$11.00 | 2025-02-12 | |

| Aaron | AR01KLEG-10g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 97% | 10g |

$186.00 | 2024-07-18 | |

| Aaron | AR01KLEG-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$93.00 | 2025-02-12 | |

| abcr | AB594982-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde; . |

943310-52-9 | 5g |

€202.60 | 2024-07-24 | ||

| Ambeed | A459770-5g |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

943310-52-9 | 98% | 5g |

$102.0 | 2025-03-05 |

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

- ortho- and meta-Selective C-H Activation and Borylation of Aromatic Aldehydes via in situ Generated Imines, Synlett, 2016, 27(14), 2043-2050

ごうせいかいろ 3

- Preparation of boron containing fungicides and their use in compositions and methods for the control and/or prevention of microbial infection in plants, World Intellectual Property Organization, , ,

ごうせいかいろ 4

- Preparation of 4,5-dihydro-1H-pyrazole derivatives as cholesterol 24 hydroxylase inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 5

- Preparation of heteroaryl antagonists of prostaglandin D2 receptors, World Intellectual Property Organization, , ,

ごうせいかいろ 6

- Imidazole-containing fused tricyclic compounds as IDO1 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,

ごうせいかいろ 7

1.2 Catalysts: 8-Aminoquinoline , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , Pinacolborane Solvents: Tetrahydrofuran ; 12 h, 90 °C

- Formal Ir-Catalyzed Ligand-Enabled Ortho and Meta Borylation of Aromatic Aldehydes via in Situ-Generated Imines, Journal of the American Chemical Society, 2016, 138(1), 84-87

ごうせいかいろ 8

1.2 Reagents: Water

- Preparation method of antifungal drug tavaborole, China, , ,

ごうせいかいろ 9

- Stereodivergent Access to [6.7]-Fused N-Heterocycles Bearing 1,3-Nonadjacent Stereogenic Centers by Pd-Catalyzed [4 + 2] Annulations, Organic Letters, 2023, 25(10), 1661-1666

ごうせいかいろ 10

1.2 Reagents: 2,6-Lutidine , Boron tribromide Solvents: Dichloromethane , 1,2-Dichloroethane ; rt; 4 h, rt

1.3 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ; 2 h, rt

- Transient Imine as a Directing Group for the Metal-Free o-C-H Borylation of Benzaldehydes, Journal of the American Chemical Society, 2021, 143(7), 2920-2929

ごうせいかいろ 11

- Preparation method of 2-formyl-4-fluorophenylboronic acid pinacol ester for boron-containing bactericide/herbicide or phenanthridinium alkaloid, China, , ,

ごうせいかいろ 12

- 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroles and their use as herbicides, World Intellectual Property Organization, , ,

ごうせいかいろ 13

- Preparation of boron-containing small molecules and nucleosides for treating fungal infections, World Intellectual Property Organization, , ,

ごうせいかいろ 14

- Discovery of 3-aryl substituted benzoxaboroles as broad-spectrum inhibitors of serine- and metallo-β-lactamases, Bioorganic & Medicinal Chemistry Letters, 2021, 41,

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Raw materials

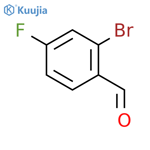

- 2-Bromo-5-fluorobenzaldehyde

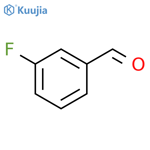

- 3-Fluorobenzaldehyde

- 2,3-Dimethylbutane-2,3-diol

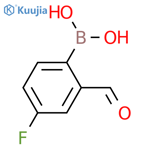

- (4-Fluoro-2-formylphenyl)boronic acid

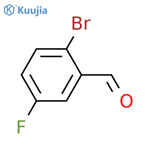

- 2-Bromo-4-fluorobenzaldehyde

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-fluoro-2-formylbenzoate

- Bis(pinacolato)diborane

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Preparation Products

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 関連文献

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeに関する追加情報

The Chemistry and Applications of 5-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Benzaldehyde (CAS No. 943310-52-9)

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a highly specialized organic compound with the CAS registry number 943310-52-9. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique structural features and potential applications in drug development and advanced materials synthesis. The molecule consists of a benzaldehyde backbone substituted with a fluoro group at the 5-position and a boron-containing dioxaborolane moiety at the 2-position. This combination of functional groups makes it a versatile building block for various chemical transformations.

Recent studies have highlighted the importance of dioxaborolane-containing compounds in cross-coupling reactions. The dioxaborolane moiety in this compound serves as an efficient boron-based coupling partner in Suzuki-Miyaura reactions. These reactions are pivotal in constructing biaryl bonds—a key structural element in many pharmaceutical agents. The presence of the fluoro group further enhances the compound's reactivity and selectivity in such reactions. For instance, researchers have demonstrated that 5-fluoro-substituted benzaldehydes can act as effective substrates for enantioselective catalysis under mild conditions.

One of the most promising applications of CAS No. 943310-52-9 lies in its role as an intermediate in the synthesis of bioactive molecules. The compound's ability to undergo multiple orthogonal transformations makes it an ideal candidate for multi-step synthesis pathways. For example, the aldehyde group can be readily converted into a variety of functional groups such as carboxylic acids or esters through oxidation or condensation reactions. Meanwhile, the dioxaborolane group can be utilized for site-specific cross-coupling to introduce diverse substituents onto the aromatic ring.

Recent advancements in computational chemistry have also shed light on the electronic properties of dioxaborolane-containing benzaldehydes like CAS No. 943310-52_9_. Quantum mechanical calculations reveal that the dioxaborolane moiety significantly alters the electron distribution across the aromatic ring by creating regions of increased electron density near the boron atom. This electronic modulation is particularly advantageous for designing molecules with tailored electronic properties suitable for applications in optoelectronics and sensor technologies.

In addition to its synthetic utility, CAS No. 943310_5_ has shown potential as a precursor for advanced materials such as organic semiconductors and metal-free catalysts. The combination of a fluorinated aromatic ring and a boron-containing group provides a unique platform for exploring novel material properties. For instance, researchers have reported that derivatives of this compound exhibit excellent charge transport properties when incorporated into thin-film transistor devices.

The synthesis of dioxaborolane-containing benzaldehydes has also been optimized through green chemistry approaches to minimize environmental impact and improve scalability. Modern synthetic strategies often employ catalytic systems that enable high-yielding reactions under mild conditions. For example, palladium-catalyzed coupling reactions have been successfully employed to construct the dioxaborolane-benzaldehyde framework with high efficiency.

In conclusion, CAS No. 943310_5_, or dioxaborolane-substituted benzaldehyde, represents a valuable compound at the intersection of organic synthesis and materials science research. Its unique structural features make it an ideal building block for designing bioactive molecules and advanced materials with tailored properties.

943310-52-9 (5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde) 関連製品

- 2138530-95-5(Tert-butyl 2-(4-amino-1-cyclopropylpiperidin-3-yl)acetate)

- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)

- 1820741-17-0(1H-Indole-2-methanol, 2,3-dihydro-2-methyl-)

- 627833-02-7(4-(benzenesulfonyl)-N-(3-methoxypropyl)-2-(thiophen-2-yl)-1,3-oxazol-5-amine)

- 1875965-66-4(2-(4-Benzylpiperazin-1-yl)-5-bromopyridine-3-carbonitrile)

- 2092093-70-2(3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole)

- 1807007-11-9(2,3-Bis(trifluoromethyl)-4-methylbenzoic acid)

- 1935387-65-7(1-(4-bromo-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid)

- 2138102-68-6(Methyl 2-[(2-methoxyethyl)amino]-6-(piperazin-1-yl)pyrimidine-4-carboxylate)

- 898774-66-8(4'-Bromo-3-(3-methoxyphenyl)propiophenone)